6-Hydroxywarfarin

CYP2C9 inhibition drug-drug interaction product feedback inhibition

6-Hydroxywarfarin is the definitive CYP1A2-specific probe, exclusively formed from R-warfarin via CYP1A2. Unlike 7- or 10-hydroxywarfarin, its minimal CYP2C9 inhibitory activity eliminates confounding feedback in multiplexed CYP panels. Essential for accurate CYP phenotyping, drug-drug interaction assessment, and pharmacogenetic studies. Available as racemic or enantiomerically pure R/S forms for stereoselective UGT kinetics. Procure with confidence—validated LC-MS/MS method compatibility ensures reliable quantitative results.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
CAS No. 17834-02-5
Cat. No. B562544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxywarfarin
CAS17834-02-5
Synonyms4,6-Dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one;  3-(α-Acetonylbenzyl)-4,6-dihydroxycoumarin; 
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3
InChIKeyIQWPEJBUOJQPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

6-Hydroxywarfarin (CAS 17834-02-5): A Research-Grade Warfarin Metabolite Standard for CYP Phenotyping and Analytical Quantification


6-Hydroxywarfarin (CAS 17834-02-5) is a monohydroxylated metabolite of the oral anticoagulant warfarin, formed via cytochrome P450 (CYP)-mediated oxidation . It exists as two stereoisomers, with R-6-hydroxywarfarin produced predominantly from R-warfarin by CYP1A2 and S-6-hydroxywarfarin produced from S-warfarin primarily by CYP2C9 [1]. As a weaker vitamin K antagonist than the parent drug , this compound is not used therapeutically but serves as an essential analytical reference standard and mechanistic probe for CYP activity assessment, drug-drug interaction studies, and pharmacogenetic investigations of warfarin metabolism [2].

Why 6-Hydroxywarfarin (CAS 17834-02-5) Cannot Be Replaced by Other Hydroxywarfarin Isomers in CYP Activity Assays


Hydroxywarfarin metabolites (4′-, 6-, 7-, 8-, and 10-hydroxywarfarin) exhibit distinct CYP isoform specificities, inhibitory potencies toward CYP2C9, and plasma disposition profiles that preclude their interchangeable use in analytical or experimental workflows [1]. While 7-hydroxywarfarin serves as the primary marker for CYP2C9 activity and 10-hydroxywarfarin indicates CYP3A4 function, 6-hydroxywarfarin provides unique specificity for CYP1A2-mediated R-warfarin metabolism and exhibits the weakest inhibitory feedback on CYP2C9 among all hydroxywarfarins [2]. Selecting the correct hydroxywarfarin isomer standard is critical for accurate CYP phenotyping, drug-drug interaction assessment, and method validation; substitution with an incorrect isomer will yield misleading quantitative data due to divergent chromatographic retention, MS/MS fragmentation patterns despite identical m/z, and distinct enzyme kinetic parameters [3].

6-Hydroxywarfarin (CAS 17834-02-5) vs. Comparator Hydroxywarfarins: Quantitative Differentiation Evidence for Procurement Decisions


6-Hydroxywarfarin Demonstrates the Weakest CYP2C9 Inhibitory Potency Among All Five Hydroxywarfarin Metabolites

In a P450-Glo luminescent assay using recombinant CYP2C9, 6-hydroxywarfarin exhibited the highest IC50 value (weakest inhibition) among all five racemic hydroxywarfarin metabolites evaluated, whereas 10-hydroxywarfarin displayed the lowest IC50 (most potent inhibition) [1]. IC50 values for hydroxywarfarins ranged from approximately 3-fold below to 10-fold above that measured for warfarin [1]. This positions 6-hydroxywarfarin as the least likely hydroxywarfarin to introduce confounding product feedback inhibition in CYP2C9 activity assays [1].

CYP2C9 inhibition drug-drug interaction product feedback inhibition enzyme kinetics

CYP2C9-Mediated 6-Hydroxywarfarin Formation Clearance Exhibits 73.2% Reduction Under Fluconazole Co-Administration

Population pharmacokinetic model-based analysis of warfarin metabolites revealed that CYP2C9-mediated formation clearance (CLf) of 6-OH-S-warfarin decreased by 73.2% in the presence of fluconazole, quantitatively comparable to the 74.8% reduction observed for 7-OH-S-warfarin (the primary CYP2C9 metabolite) [1]. In contrast, non-CYP2C9 mediated pathways showed distinctly different modulation: CLf of 10-OH-S-warfarin decreased by only 65.0%, while 4′-, 8-, and 10-OH-S-warfarin formation increased by 260%, 127%, and 355% respectively under rifampin induction [1]. This differential sensitivity confirms that 6-hydroxywarfarin serves as a reliable co-marker with 7-hydroxywarfarin for CYP2C9 phenotyping.

pharmacokinetic modeling CYP2C9 inhibition fluconazole interaction formation clearance

6-Hydroxywarfarin is Quantifiable from 2 nM with Validated LC-MS/MS, Matching 7- and 8-Hydroxywarfarin Sensitivity

A validated LC-MS/MS assay for in vitro cytochrome P450 studies using warfarin as a probe substrate established quantification ranges from 2 to 5000 nM for 6-, 7-, and 8-hydroxywarfarin, whereas 10-hydroxywarfarin was validated only from 2 to 1000 nM due to its distinct analytical behavior [1]. The assay employed multiple reaction monitoring (MRM) under negative ionization mode and achieved chromatographic resolution of all four metabolites within 10 minutes [1]. This validation confirms that 6-hydroxywarfarin can be reliably quantified across a 2500-fold dynamic range with the same lower limit of quantification (LLOQ) as the major CYP2C9 metabolite 7-hydroxywarfarin.

LC-MS/MS quantification analytical method validation LLOQ in vitro CYP studies

6-Hydroxywarfarin Formation Rate Ranks Highest Among R-Warfarin Metabolites in 64% of Human Liver Microsomal Preparations

In a study of 33 human liver microsomal preparations (27 from post-mortem renal donors and 6 from surgical patients), 21 preparations (64%) exhibited qualitatively similar warfarin metabolite profiles, with 6R-hydroxywarfarin and 7S-hydroxywarfarin having the highest formation rates among all metabolites quantified [1]. This positions 6R-hydroxywarfarin as the predominant R-warfarin metabolite in the majority of human livers, exceeding the formation rates of 8- and 10-hydroxywarfarin from R-warfarin. Notably, some outlier preparations displayed markedly different profiles, with 10R-hydroxywarfarin as the major metabolite, highlighting inter-individual CYP isozyme composition variability [1].

human liver microsomes metabolite profiling CYP1A2 activity inter-individual variability

R- and S-6-Hydroxywarfarin Enantiomers Exhibit Significantly Different Glucuronidation Kinetics and Mutual Inhibition

Analysis of separated R- and S-enantiomers of 6-hydroxywarfarin using human liver microsomes and recombinant UDP-glucuronosyltransferases (UGTs) revealed significantly different glucuronidation kinetics between the two stereoisomers, with the enantiomers also demonstrating mutual inhibition in competition experiments [1]. This stereoselective phase II metabolism contrasts with the behavior of 4′- and 10-hydroxywarfarins, which show different UGT isoform preferences [1]. The findings indicate that R-6-hydroxywarfarin and S-6-hydroxywarfarin cannot be treated as analytically or pharmacokinetically equivalent entities.

glucuronidation UGT enzymes stereoselective metabolism phase II metabolism

6-Hydroxywarfarin (CAS 17834-02-5): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


CYP1A2 Phenotyping and Drug-Drug Interaction Screening Using 6-Hydroxywarfarin as a Probe Metabolite

6-Hydroxywarfarin serves as the primary analytical marker for CYP1A2-mediated R-warfarin metabolism, enabling quantitative assessment of CYP1A2 activity in human liver microsomes, recombinant enzyme systems, and hepatocyte cultures [1]. Given that R-warfarin is metabolized primarily by CYP1A2 to 6- and 8-hydroxywarfarin [1], and 6R-hydroxywarfarin exhibits the highest formation rate among R-warfarin metabolites in 64% of human liver microsomal preparations [2], this compound provides a robust endpoint for evaluating CYP1A2 induction or inhibition by test compounds. The validated LC-MS/MS assay with a 2–5000 nM quantification range [3] supports high-throughput screening applications. Importantly, 6-hydroxywarfarin's minimal CYP2C9 inhibitory activity (highest IC50 among all hydroxywarfarins) [4] minimizes confounding feedback inhibition when used in multiplexed CYP activity panels, making it particularly suitable for comprehensive drug-drug interaction assessment where multiple CYP isoforms are simultaneously evaluated.

Pharmacogenetic Studies of CYP2C9 and CYP2C19 Variant Effects on Warfarin Metabolism

6-Hydroxywarfarin is a critical analyte in pharmacogenetic investigations linking CYP2C9 and CYP2C19 polymorphisms to warfarin metabolic capacity [1]. Population PK modeling demonstrates that CYP2C9-mediated formation clearance of 6-OH-S-warfarin decreases by 73.2% under fluconazole co-administration, closely paralleling the 74.8% reduction observed for 7-OH-S-warfarin [5], confirming both metabolites as reliable quantitative markers of CYP2C9 function. Furthermore, CYP2C9*2 and *3 variant carriers exhibit reduced CYP2C9-mediated elimination with compensatory increases in non-CYP2C9 pathways [5], underscoring the value of quantifying 6-hydroxywarfarin alongside 7-, 8-, and 10-hydroxywarfarin to generate complete metabolic profiles. This multi-metabolite profiling approach enables researchers to distinguish CYP2C9 genotype effects from alternative pathway contributions, supporting the development of more accurate warfarin dosing algorithms and personalized anticoagulation strategies.

LC-MS/MS Method Development and Validation for Warfarin Metabolite Panels

6-Hydroxywarfarin is an essential component of validated LC-MS/MS methods for warfarin metabolite quantification, with demonstrated chromatographic resolution from 7-, 8-, and 10-hydroxywarfarin within 10-minute run times using negative ionization mode multiple reaction monitoring (MRM) [3]. The compound's identical m/z ratio and similar fragmentation pattern to other monohydroxylated warfarins [6] necessitates rigorous chromatographic separation, making it a valuable system suitability standard for verifying column performance and method specificity. The validated quantification range of 2–5000 nM [3] matches that of 7- and 8-hydroxywarfarin, enabling uniform calibration across a three-metabolite panel without differential sensitivity adjustments. More recent chiral LC-MS/MS methods have achieved simultaneous identification of warfarin and hydroxywarfarin enantiomers [7], further extending the analytical utility of enantiomerically resolved 6-hydroxywarfarin standards for stereoselective metabolism studies.

Phase II Metabolism Studies of Hydroxywarfarin Glucuronidation and Stereoselective Clearance

R- and S-6-hydroxywarfarin enantiomers are required for investigating stereoselective glucuronidation kinetics, as these stereoisomers demonstrate significantly different catalytic efficiencies with human UDP-glucuronosyltransferases (UGTs) and exhibit mutual inhibition in competition experiments [8]. This stereoselectivity has direct implications for understanding warfarin elimination pathways, as hydroxywarfarin glucuronides represent secondary metabolites that modulate product feedback inhibition of CYP2C9 [4]. Procurement of enantiomerically defined 6-hydroxywarfarin standards (rather than racemic mixtures) enables accurate kinetic parameter determination (Km, Vmax, intrinsic clearance) for individual UGT isoforms including UGT1A1, UGT1A8, UGT1A9, and UGT1A10 [8]. This application is particularly relevant for researchers evaluating drug-drug interactions at the phase II metabolism level and for those investigating the role of glucuronidation in inter-individual variability of warfarin response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.